molecular formula C9H16N4O B2356069 5-Amino-1-isopropyl-N,N-dimethyl-1H-pyrazole-4-carboxamide CAS No. 1870130-20-3

5-Amino-1-isopropyl-N,N-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2356069
CAS No.: 1870130-20-3
M. Wt: 196.254
InChI Key: JXLSJQHMIPPMIM-UHFFFAOYSA-N
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Description

5-Amino-1-isopropyl-N,N-dimethyl-1H-pyrazole-4-carboxamide: is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique structure, which includes an amino group, an isopropyl group, and a dimethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-isopropyl-N,N-dimethyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [3 + 2] cycloaddition reaction, where a 1,3-diketone reacts with an arylhydrazine to form the pyrazole ring . The reaction conditions often include the use of catalysts such as transition metals or photoredox catalysts to enhance the reaction efficiency .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of intermediates followed by cyclization and functional group modifications. The use of heterogeneous catalysts like Amberlyst-70 can offer eco-friendly attributes and simplify the reaction workup .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-isopropyl-N,N-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitro derivatives, dihydropyrazole derivatives, and various substituted pyrazoles .

Scientific Research Applications

Chemistry: In chemistry, 5-Amino-1-isopropyl-N,N-dimethyl-1H-pyrazole-4-carboxamide serves as a versatile building block for the synthesis of more complex heterocyclic compounds. It is used in the development of new synthetic methodologies and the preparation of novel pyrazole derivatives .

Biology and Medicine: This compound has shown potential in biological and medicinal research due to its diverse biological activities. Pyrazole derivatives are known for their antimicrobial, antifungal, anti-inflammatory, and anticancer properties . Researchers are exploring its use in drug development and as a lead compound for designing new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structure and reactivity make it valuable for various industrial applications .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Compared to similar compounds, 5-Amino-1-isopropyl-N,N-dimethyl-1H-pyrazole-4-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both isopropyl and dimethyl groups on the pyrazole ring enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

5-amino-N,N-dimethyl-1-propan-2-ylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-6(2)13-8(10)7(5-11-13)9(14)12(3)4/h5-6H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLSJQHMIPPMIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)C(=O)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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